molecular formula C18H16N2O3 B2883832 3,4-Dimethoxy-N-quinolin-3-yl-benzamide CAS No. 200726-38-1

3,4-Dimethoxy-N-quinolin-3-yl-benzamide

Cat. No.: B2883832
CAS No.: 200726-38-1
M. Wt: 308.337
InChI Key: WBOBDUZFFVDFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-quinolin-3-yl-benzamide is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.337 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing bicyclic structure, and a benzamide group, which is a benzene ring attached to an amide group. The presence of methoxy groups at the 3 and 4 positions of the benzene ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can then be further modified to obtain the desired benzamide compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-N-quinolin-3-yl-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Scientific Research Applications

3,4-Dimethoxy-N-quinolin-3-yl-benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and bacterial infections.

    Industry: It is used in the development of dyes, catalysts, and materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

3,4-Dimethoxy-N-quinolin-3-yl-benzamide can be compared with other quinoline derivatives, such as:

    Quinine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent that shares the quinoline core.

    Nalidixic Acid: An antibacterial agent that also contains a quinoline moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-7-13(10-17(16)23-2)18(21)20-14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBDUZFFVDFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.